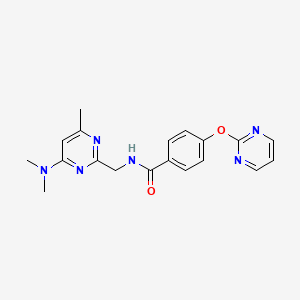
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives and pyrimidine moieties, which are relevant to the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific amines with other chemical entities to form the desired benzamide derivatives. For instance, the synthesis of substituted benzamide derivatives is described, where a reaction between substituted amines and benzoyl bromide in the presence of KOH is used to form the compounds . Similarly, the synthesis of pyrido[1,2-a]pyrimidine derivatives involves the reaction of benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate . These methods suggest that the synthesis of the compound would likely involve a multi-step process, including the formation of the pyrimidine moiety followed by its attachment to the benzamide structure.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The structure-activity relationships (SARs) indicate that specific modifications to the amide group and the introduction of certain fragments can enhance inhibitory activity against cancer cell lines . The methylation of the pyridine moiety, as discussed in one of the papers, is a strategy to optimize biological properties, suggesting that the placement and type of substituents on the pyrimidine ring are important for the activity of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these compounds are essential for their biological function. Aldol condensation reactions are mentioned as a method to form specific unsaturated carbonyl compounds, which are then further reacted to achieve the desired structure . The reactivity of these compounds with various reagents leads to the formation of different derivatives, which can be screened for biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using techniques such as IR, 1H, 13C NMR, MS, and elemental analysis . These properties are likely to influence the solubility, stability, and overall reactivity of the compounds. The papers do not provide specific details on the physical and chemical properties of the compound , but the methods used for characterization suggest that similar techniques would be applicable for its analysis.
Applications De Recherche Scientifique
Design and Synthesis in Medicinal Chemistry
The compound N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide represents an area of interest in the field of medicinal chemistry, particularly in the design and synthesis of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are crucial for cancer treatment as they can block cancer cell proliferation and induce apoptosis. One example is MGCD0103, an orally active, isotype-selective HDAC inhibitor with significant antitumor activity, highlighting the potential of such compounds in anticancer drug development (Zhou et al., 2008).
Novel Compound Synthesis
Research into synthesizing new compounds that incorporate the pyrimidin-2-yl motif is ongoing. These efforts aim to explore various biological activities and potential applications in treating diseases. For instance, synthesizing new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives has been reported, demonstrating the versatility of this chemical structure in creating compounds with potential biological applications (Farag et al., 2011).
Analytical and Bioanalytical Applications
The structural motif of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide also finds applications in analytical and bioanalytical chemistry. For example, methods have been developed for the separation of related substances and metabolites in pharmaceuticals, demonstrating the importance of analytical techniques in ensuring the purity and safety of medicinal compounds (Ye et al., 2012).
Biological Monitoring and Environmental Safety
In the context of environmental safety and occupational health, detecting metabolites of related compounds in human urine has been explored. This research is essential for understanding the exposure levels of individuals to certain pesticides, thereby contributing to the development of safer agricultural practices (Hardt et al., 1999).
Synthesis of Heterocyclic Compounds
The compound’s chemical framework is instrumental in synthesizing heterocyclic compounds, which are vital for developing new drugs with varied therapeutic properties. Research into creating self-complementary betainic guanine model compounds showcases the innovative approaches to designing molecules with specific functions, essential for RNA-related applications (SchmidtAndreas & KindermannMarkus Karl, 2001).
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-13-11-17(25(2)3)24-16(23-13)12-22-18(26)14-5-7-15(8-6-14)27-19-20-9-4-10-21-19/h4-11H,12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSMTUOVCQCACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2519575.png)
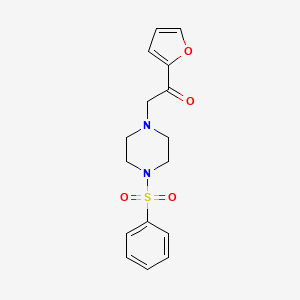
![2-[(4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)
![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
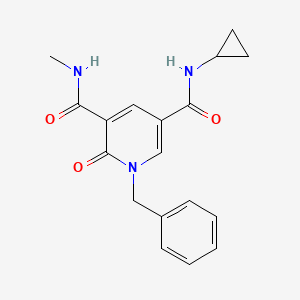
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)
![2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2519584.png)
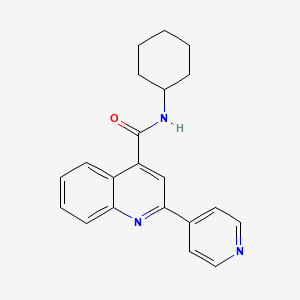
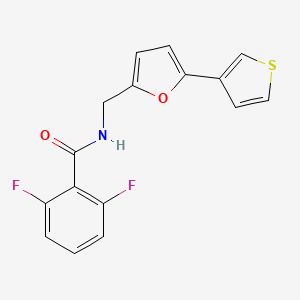
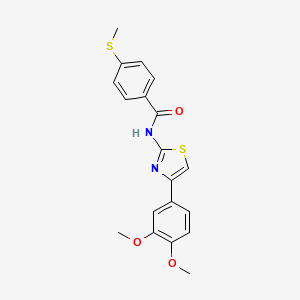
![N-[(4-methoxyphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2519589.png)
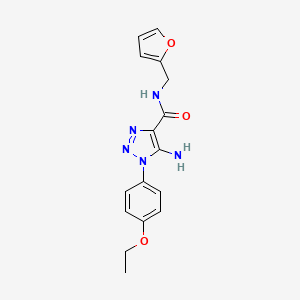
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2519591.png)